UB-165 (fumarate)
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Overview
Description
UB-165 (fumarate) is a compound that acts as an agonist at neuronal nicotinic acetylcholine receptors. It is a full agonist of the α3β2 isoform and a partial agonist of the α4β2 isoform . This compound is used to study the role of these receptor subtypes in the release of dopamine and noradrenaline in the brain .
Preparation Methods
The synthesis of UB-165 (fumarate) involves several steps. The compound is a hybrid of anatoxin-a and epibatidine .
Chemical Reactions Analysis
UB-165 (fumarate) undergoes various chemical reactions, including:
Oxidation: This reaction can be used to modify the compound’s structure, potentially altering its activity at nicotinic receptors.
Reduction: Reduction reactions can be used to remove specific functional groups or modify the compound’s electronic properties.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a more oxidized form of the compound, while substitution could introduce new functional groups .
Scientific Research Applications
UB-165 (fumarate) has several scientific research applications:
Mechanism of Action
UB-165 (fumarate) exerts its effects by acting as an agonist at neuronal nicotinic acetylcholine receptors. It binds to these receptors, causing them to activate and release neurotransmitters like dopamine and noradrenaline . The compound shows functional selectivity between different nAChR subtypes, being a full agonist at α3β2 and a partial agonist at α4β2 . This selectivity allows researchers to study the specific roles of these receptor subtypes in various physiological processes .
Comparison with Similar Compounds
UB-165 (fumarate) is unique due to its hybrid structure, combining elements of anatoxin-a and epibatidine . Similar compounds include:
Anatoxin-a: A potent nicotinic agonist with a simpler structure.
Epibatidine: Another nicotinic agonist with high potency but different receptor selectivity.
Compared to these compounds, UB-165 (fumarate) offers a balance of potency and selectivity, making it a valuable tool for research .
Properties
Molecular Formula |
C17H19ClN2O4 |
---|---|
Molecular Weight |
350.8 g/mol |
IUPAC Name |
(E)-but-2-enedioic acid;(1R,6R)-2-(6-chloropyridin-3-yl)-9-azabicyclo[4.2.1]non-2-ene |
InChI |
InChI=1S/C13H15ClN2.C4H4O4/c14-13-7-4-9(8-15-13)11-3-1-2-10-5-6-12(11)16-10;5-3(6)1-2-4(7)8/h3-4,7-8,10,12,16H,1-2,5-6H2;1-2H,(H,5,6)(H,7,8)/b;2-1+/t10-,12-;/m1./s1 |
InChI Key |
DZFRKSLRKAKJIB-KCNVDIGLSA-N |
Isomeric SMILES |
C1C[C@@H]2CC[C@@H](N2)C(=C1)C3=CN=C(C=C3)Cl.C(=C/C(=O)O)\C(=O)O |
Canonical SMILES |
C1CC2CCC(N2)C(=C1)C3=CN=C(C=C3)Cl.C(=CC(=O)O)C(=O)O |
Origin of Product |
United States |
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